molecular formula C7H6BrFS B174236 2-Bromo-5-fluorothioanisole CAS No. 147460-43-3

2-Bromo-5-fluorothioanisole

Cat. No. B174236
CAS RN: 147460-43-3
M. Wt: 221.09 g/mol
InChI Key: JPRNOVPCJUSIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluorothioanisole is a chemical compound with the molecular formula C7H6BrFS . It is used in various biochemical research .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.09 . Other physical and chemical properties like melting point, boiling point, and density are mentioned in the search results .

Mechanism of Action

2-Bromo-5-fluorothioanisole is an organosulfur compound that acts as a nucleophile in organic synthesis. It is a useful reagent for the synthesis of organic compounds and has been used in the synthesis of many biologically active compounds. In the presence of a strong base, it can react with anisole to form this compound. The reaction proceeds through a nucleophilic substitution reaction, with the base acting as the nucleophile and the anisole as the leaving group.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of certain drugs. It has been used to study the mechanism of action of certain drugs, as well as to investigate their biochemical and physiological effects. In particular, it has been used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system.

Advantages and Limitations for Lab Experiments

2-Bromo-5-fluorothioanisole is a useful reagent for synthesizing organic compounds, and it has been used in a variety of scientific research applications. It has several advantages for use in lab experiments, including its relatively low cost, its low toxicity, and its ability to react with a variety of functional groups. However, it also has some limitations, including its relatively short shelf life and its tendency to react with water and oxygen.

Future Directions

There are a number of potential future directions for the use of 2-Bromo-5-fluorothioanisole in scientific research. These include further investigations into its use in drug synthesis, biochemical and physiological studies, and drug mechanism of action studies. It could also be used to study the pharmacological effects of new drugs, as well as to develop novel compounds with improved therapeutic properties. Additionally, it could be used to develop new methods for the synthesis of organic compounds, as well as to develop new catalysts and reagents for organic synthesis.

Scientific Research Applications

2-Bromo-5-fluorothioanisole has been used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and drug mechanism of action studies. It has been used to synthesize a number of drugs, including anticonvulsants, antidepressants, and anti-inflammatory agents. It has also been used to study the mechanism of action of certain drugs, as well as to investigate their biochemical and physiological effects.

Safety and Hazards

The safety data sheet for 2-Bromo-5-fluorothioanisole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this chemical with appropriate safety precautions.

properties

IUPAC Name

1-bromo-4-fluoro-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRNOVPCJUSIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472192
Record name 2-Bromo-5-fluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147460-43-3
Record name 2-Bromo-5-fluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

76.61 g of 2-bromo-5-fluorothiophenol were dissolved in 740 ml of DMF and 62.23 g of potassium carbonate were added. A solution of 26.07 ml of iodomethane in 130 ml of DMF was then added dropwise at a temperature between 3° C. and 11° C. The reaction mixture was stirred for 3 h at room temperature, then diluted with 3 l of water and extracted four times with 500 ml each of MTB. The combined extracts were dried over sodium sulfate and the solvent was removed in vacuo. 72.71 g of the title compound were obtained as a pale brown oil.
Quantity
76.61 g
Type
reactant
Reaction Step One
Name
Quantity
740 mL
Type
solvent
Reaction Step One
Quantity
62.23 g
Type
reactant
Reaction Step Two
Quantity
26.07 mL
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Dissolve 2-bromo-5-fluoroaniline (25 g, 131 mmol) in methyldisulfide (220 mL) and heat to 75° C. under nitrogen. Add isoamyl nitrite (46 mL, 342 mmol) dropwise via an addition funnel trough a reflux condenser (˜1 drop/sec). Large exotherm may occur if addition is too fast. After addition is complete heat the reaction to 95° C. for 1 hour and cool to room temperature and concentrate in vacuo. Purify residue twice via silica gel chromatography eluting with hexanes to yield 22 g of 1-bromo-4-fluoro-2-methylsulfanyl-benzene (76%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.